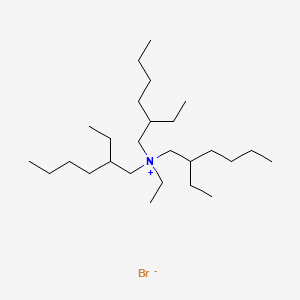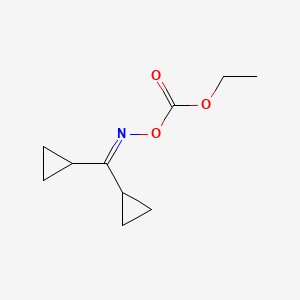
Ethyltris(2-ethylhexyl)ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyltris(2-ethylhexyl)ammonium bromide is a quaternary ammonium compound with the chemical formula C26H56BrN and a molecular weight of 462.63354 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyltris(2-ethylhexyl)ammonium bromide typically involves the quaternization of tris(2-ethylhexyl)amine with ethyl bromide. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Ethyltris(2-ethylhexyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can produce ethyltris(2-ethylhexyl)ammonium hydroxide .
Scientific Research Applications
Ethyltris(2-ethylhexyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture and molecular biology for its surfactant properties, aiding in the solubilization of hydrophobic compounds.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of ethyltris(2-ethylhexyl)ammonium bromide is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. The compound can form micelles, which encapsulate hydrophobic molecules, enhancing their solubility in water. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and transport of hydrophobic drugs .
Comparison with Similar Compounds
Similar Compounds
- Tetrabutylammonium bromide
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium bromide
Comparison
Ethyltris(2-ethylhexyl)ammonium bromide is unique due to its branched alkyl chains, which provide it with distinct surfactant properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and its high solubility in organic solvents make it particularly useful in applications requiring the solubilization of hydrophobic compounds .
Properties
CAS No. |
94277-36-8 |
|---|---|
Molecular Formula |
C26H56BrN |
Molecular Weight |
462.6 g/mol |
IUPAC Name |
ethyl-tris(2-ethylhexyl)azanium;bromide |
InChI |
InChI=1S/C26H56N.BrH/c1-8-15-18-24(11-4)21-27(14-7,22-25(12-5)19-16-9-2)23-26(13-6)20-17-10-3;/h24-26H,8-23H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
APBJLZJVSUMUNT-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+](CC)(CC(CC)CCCC)CC(CC)CCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















